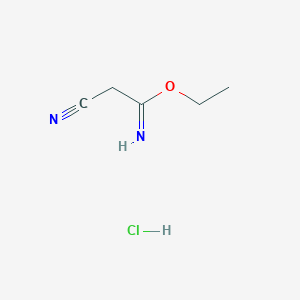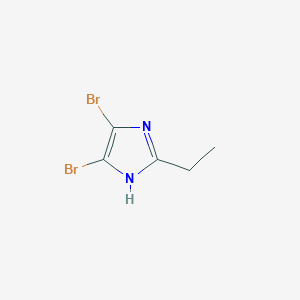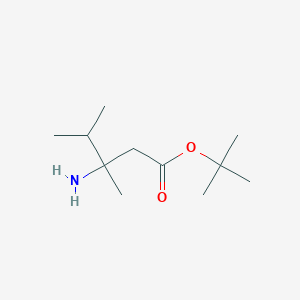
Ethyl 2-cyanoacetimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyanoacetimidate hydrochloride is a chemical compound used in organic chemistry as an intermediate in the synthesis of other compounds. It has a molecular formula of C5H9ClN2O and a molecular weight of 148.59 g/mol .
Synthesis Analysis
The synthesis of Ethyl 2-cyanoacetimidate hydrochloride can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyanoacetimidate hydrochloride can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis
Cyanoacetohydrazides, which are similar to Ethyl 2-cyanoacetimidate hydrochloride, can act as both an N- and C-nucleophile. Upon treatment with various reactants, attack can take place at five possible sites . The reaction mechanism includes formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on nitrile group to give intermediate .Physical And Chemical Properties Analysis
Ethyl 2-cyanoacetimidate hydrochloride appears as a white solid . It is soluble in water and common organic solvents . The compound has a melting point of 104 °C .Applications De Recherche Scientifique
Peptide Synthesis and Racemization Suppression Ethyl 2-hydroximino-2-cyanoacetate, a derivative of Ethyl 2-cyanoacetimidate hydrochloride, has been utilized in peptide synthesis. It's effective in suppressing racemization, a critical aspect in peptide synthesis, ensuring the retention of chirality in the peptides being synthesized (Itoh, 1973).
Synthesis of Pyrazines Ethyl ethoxycarbonylacetimidate hydrochloride, another derivative, plays a role in the synthesis of pyrazines, which are important in various chemical reactions. This compound transforms into ethyl 2-amidino-2-aminoacetate dihydrochloride, leading to the creation of ethyl 3-aminopyrazine-2-carboxylates (Keir, Maclennan, & Wood, 1978).
Protein Research Ethyl chloroacetimidate, a related compound, has been proposed as a bifunctional protein reagent. It exhibits selective reactivity towards thiols and amines, making it a valuable tool in protein chemistry and for studying protein structures (Olomucki & Diopoh, 1972).
Beckmann Fission Reaction Ethyl acetimidate hydrochloride is involved in the Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime, leading to the formation of specific organic compounds like 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole (Sato, Imamura, & Kitano, 1984).
Synthesis of Novel Pyrrole Derivatives Ethyl 2-chloroacetoacetate, a related compound, is used in creating a variety of pyrrole derivatives, which have significant applications in chemical synthesis and pharmaceutical research (Dawadi & Lugtenburg, 2011).
Antiviral and Antibacterial Agents Synthesis Ethyl 2-cyanoacetate is a key component in synthesizing compounds with anti-hepatitis C viral, anti-SARS, and anti-HIV-1 integrase activities. This highlights its importance in the development of new antiviral and antibacterial agents (Rong et al., 2012).
Synthesis of Heterocyclic Compounds with Antibacterial Properties Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate is used in producing various heterocyclic compounds, which have shown promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-cyanoethanimidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-8-5(7)3-4-6;/h7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXADXYSYVKRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanoacetimidate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)






![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)
